![molecular formula C24H22N2O2 B2744156 7-methyl-4-(4-methylbenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one CAS No. 313276-08-3](/img/structure/B2744156.png)
7-methyl-4-(4-methylbenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
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Description
7-methyl-4-(4-methylbenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C24H22N2O2 and its molecular weight is 370.452. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-4-(4-methylbenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-4-(4-methylbenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 7-methyl-4-(4-methylbenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has been investigated for its potential as an anticancer agent. Benzodiazepinones, like this compound, often exhibit cytotoxic effects against cancer cells. Researchers explore their mechanisms of action and evaluate their efficacy in inhibiting tumor growth .
- Due to its unique structure, this compound may serve as a fluorescent probe or imaging agent. The α,β-unsaturated lipid structure in coumarin derivatives leads to strong fluorescence. Scientists study its application in bioimaging, diagnostics, and cellular tracking .
- Some coumarin derivatives, including those related to this compound, possess antibacterial activity. Researchers investigate their potential as novel antibiotics. Understanding their mechanisms of action and optimizing their efficacy could lead to new therapeutic options .
- 7-hydroxy-4-methylcoumarin, a close relative of this compound, is clinically used as a choleretic drug. It relaxes the sphincter of the bile duct and alleviates sphincter pain. Investigating similar compounds may reveal additional therapeutic benefits .
- Coumarin derivatives often exhibit antioxidant and anti-inflammatory effects. Researchers explore their potential in managing oxidative stress-related diseases and inflammatory conditions. This compound may contribute to these beneficial effects .
- Beyond its biological applications, understanding the synthesis pathways and reaction mechanisms of this compound is crucial. Researchers investigate the optimal synthesis conditions, the influence of Lewis acids, and propose possible mechanisms. Such insights aid in industrialized production of coumarins .
Anticancer Potential
Fluorescent Probes and Imaging Agents
Antibacterial Properties
Choleretic Effects
Antioxidant and Anti-inflammatory Properties
Chemical Synthesis and Mechanism Exploration
properties
IUPAC Name |
7-methyl-4-(4-methylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-16-8-11-19(12-9-16)24(28)26-15-22(27)25-21-13-10-17(2)14-20(21)23(26)18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXNRGOZFJCVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-(4-methylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
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